molecular formula C15H21NO2S B15063689 Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 336784-74-8

Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B15063689
CAS No.: 336784-74-8
M. Wt: 279.4 g/mol
InChI Key: BTJYPSWDXLYTKQ-UHFFFAOYSA-N
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Description

Structure and Properties Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-, is a three-membered heterocyclic compound featuring an aziridine ring substituted with a cyclohexyl group at the C2 position and a 4-methylphenylsulfonyl (tosyl) group at the N1 position. The sulfonyl group acts as an electron-withdrawing protecting agent, stabilizing the aziridine ring and modulating its reactivity.

For example, (S)-2-cyclohexyl-1-(4-nitrobenzenesulfonyl)aziridine (47) was synthesized via reaction of (S)-2-amino-2-cyclohexylethanol with 4-nitrobenzenesulfonyl chloride in the presence of Et₃N . Substituting 4-methylbenzenesulfonyl chloride in such a reaction would yield the target compound.

Properties

CAS No.

336784-74-8

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

2-cyclohexyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C15H21NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3

InChI Key

BTJYPSWDXLYTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3CCCCC3

Origin of Product

United States

Preparation Methods

Procedure and Conditions

  • Imine Synthesis : Cyclohexyl ketone reacts with p-toluenesulfonamide in formic acid/water to form the corresponding N-tosylimine.
  • Carbenoid Addition : LiCHI₂, generated via deprotonation of CH₂I₂ with LiHMDS, adds to the imine at −78°C, yielding a β-amino gem-diiodide intermediate.
  • Cyclization : Warming the reaction to 0°C induces cyclization, affording cis-2-cyclohexyl-1-tosylaziridine with >95:5 diastereoselectivity.

Key Advantages

  • High diastereoselectivity (>95% cis).
  • Scalable for alkyl and aryl substrates (yields: 68–86%).

Limitations

  • Requires stringent temperature control (−78°C to 0°C).
  • Sensitive to steric hindrance in bulky cyclohexyl derivatives.

Sulfur Ylide-Mediated Aziridination

This method employs sulfur ylides to stereoselectively construct the aziridine ring. Chiral sulfinyl imines derived from cyclohexyl aldehydes react with dimethylsulfonium methylide to form N-sulfinylaziridines, which are oxidized to N-tosyl derivatives.

Procedure and Conditions

  • Sulfinyl Imine Preparation : Cyclohexyl aldehyde reacts with tert-butanesulfinamide under Ti(OEt)₄ catalysis to form the chiral imine.
  • Ylide Addition : Dimethylsulfonium methylide (generated from trimethylsulfonium iodide and NaH) adds to the imine, forming a trans-aziridine intermediate.
  • Oxidation : m-Chloroperoxybenzoic acid oxidizes the sulfinyl group to a tosyl group, yielding the target compound.

Key Advantages

  • High enantiomeric excess (>90% ee) when using chiral sulfinamides.
  • Compatible with sterically demanding cyclohexyl groups.

Limitations

  • Multi-step synthesis increases purification complexity.
  • Moderate yields (50–70%) due to oxidation side reactions.

Electrochemical Alkene-Amine Coupling

A novel electrochemical approach couples cyclohexene derivatives with p-toluenesulfonamide via thianthrenium intermediates, enabling aziridine formation under mild conditions.

Procedure and Conditions

  • Thianthrenium Salt Formation : Cyclohexene reacts with thianthrene radical cation (generated anodically) to form a dicationic intermediate.
  • Aziridination : Treatment with p-toluenesulfonamide and base (K₂CO₃) induces ring closure, yielding the aziridine.

Key Advantages

  • Avoids stoichiometric oxidants; uses electricity as the sole oxidant.
  • Scalable to gram quantities (yield: 68–80%).

Limitations

  • Requires specialized electrochemical equipment.
  • Limited substrate scope for strained alkenes.

Chloramine-T-Mediated Aziridination

Chloramine-T (TsNClNa) serves as a nitrene precursor in copper-catalyzed aziridination of cyclohexene derivatives.

Procedure and Conditions

  • Nitrene Generation : Chloramine-T reacts with Cu(acac)₂ to generate a nitrene species.
  • Cycloaddition : Cyclohexene undergoes [2+1] cycloaddition with the nitrene, forming the aziridine.

Key Advantages

  • Single-step synthesis from readily available alkenes.
  • High functional group tolerance (yield: 75–85%).

Limitations

  • Requires toxic copper catalysts.
  • Limited stereocontrol (racemic mixture).

Copper Hydride-Catalyzed Hydroamination

This method leverages allylic hydroxylamine esters derived from cyclohexene oxides, which undergo CuH-catalyzed cyclization to form aziridines.

Procedure and Conditions

  • Epoxide Opening : Cyclohexene oxide reacts with p-toluenesulfonamide to form an allylic hydroxylamine ester.
  • Cyclization : CuH catalysis induces intramolecular hydroamination, yielding the aziridine.

Key Advantages

  • Enantioselective (up to 98% ee) with chiral ligands.
  • Mild conditions (room temperature).

Limitations

  • Multi-step synthesis of hydroxylamine esters.
  • Moderate yields (50–65%).

Imine Cyclization with CH₂I₂/MeLi

N-Tosylimines derived from cyclohexyl ketones react with methyl lithium and CH₂I₂ to form aziridines via a gem-diiodide intermediate.

Procedure and Conditions

  • Imine Synthesis : Cyclohexyl ketone and p-toluenesulfonamide form the N-tosylimine in THF.
  • Carbenoid Addition : MeLi and CH₂I₂ generate a carbenoid that adds to the imine, forming a diiodide.
  • Cyclization : Quenching with NH₄Cl induces ring closure.

Key Advantages

  • High yields (75–90%) for alkyl-substituted aziridines.
  • No requirement for low temperatures.

Limitations

  • Competing aminal formation reduces efficiency.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Complexity
Aza-Darzens Reaction 68–86 High (cis) High Moderate
Sulfur Ylide 50–70 High (trans) Moderate High
Electrochemical Coupling 68–80 Low High Low
Chloramine-T 75–85 None High Low
CuH-Catalyzed 50–65 High (enantiomeric) Moderate High
CH₂I₂/MeLi Cyclization 75–90 Moderate High Moderate

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-tosylaziridine undergoes several types of chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form sulfonyl aziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring into corresponding amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran and mild bases such as triethylamine.

    Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of phase transfer catalysts.

Major Products Formed

    Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.

    Oxidation: Sulfonyl aziridines and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Azides, cyanides, and other substituted derivatives.

Scientific Research Applications

2-Cyclohexyl-1-tosylaziridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.

    Industry: 2-Cyclohexyl-1-tosylaziridine is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-tosylaziridine involves its reactivity as an aziridine. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The presence of the tosyl group stabilizes the intermediate formed during these reactions, allowing for the formation of various products. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]- C2: Cyclohexyl; N1: Tosyl C₁₅H₁₉NO₂S* ~285.4 High steric hindrance; potential for controlled polymerization
(S)-1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine C2: Phenyl; N1: Tosyl C₁₅H₁₅NO₂S 273.35 Stereoselective cycloadditions; shorter reaction times due to less steric bulk
2-(4-Nitrophenyl)-1-(4-methylphenyl)sulfonylaziridine C2: 4-Nitrophenyl; N1: Tosyl C₁₄H₁₃N₂O₄S 311.33 Electron-deficient sulfonyl group accelerates cycloaddition reactions
2-Methyl-1-(toluenesulfonyl)aziridine C2: Methyl; N1: Tosyl C₁₀H₁₃NO₂S 211.28 Bench-stable monomer for anionic ring-opening polymerization
2-(4-Chlorophenyl)-3-ethynyl-1-[(4-methylphenyl)sulfonyl]aziridine C2: 4-Chlorophenyl; C3: Ethynyl; N1: Tosyl C₁₇H₁₄ClNO₂S 331.82 Functionalized for click chemistry or further derivatization

*Estimated based on analogous compounds.

Key Findings

Electronic Effects of Sulfonyl Groups :

  • The 4-methylphenylsulfonyl (tosyl) group in the target compound is less electron-withdrawing than nitro-substituted analogs (e.g., 4-nitrobenzenesulfonyl in compound 47 ). This reduces electrophilicity at the aziridine nitrogen, leading to slower reaction kinetics in cycloadditions compared to nitro-substituted derivatives .
  • Electron-rich sulfonyl groups (e.g., tosyl) require longer reaction times in zinc bromide-mediated cycloadditions with heterocumulenes compared to electron-deficient variants .

This contrasts with smaller substituents (e.g., methyl or phenyl), which enable faster polymerization or cycloaddition . Stereochemistry (e.g., S-configuration at C2 in compound 47 ) can dictate enantioselectivity in downstream applications, such as β-lactone synthesis .

Polymerization Behavior: Tosyl-protected aziridines are bench-stable and resist spontaneous polymerization, unlike more reactive analogs like 4-cyanobenzenesulfonyl aziridines . Desulfonylation under mild conditions (e.g., nucleophilic aromatic substitution) yields linear polyamines, highlighting the utility of sulfonyl groups as protective handles .

The tosyl group in the target compound likely reduces acute toxicity compared to nitro analogs.

Biological Activity

Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-, is a compound within the aziridine family, characterized by its three-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The following sections will explore its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C15H21NO2S
  • Molecular Weight : Approximately 279.4 g/mol
  • Structure : The compound features a cyclohexyl group and a sulfonyl moiety attached to the aziridine ring, contributing to its unique chemical properties.

Synthesis Methods

Various methods have been developed for synthesizing aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-:

  • Traditional Methods : Utilizing classical organic synthesis techniques that involve the formation of the aziridine ring through nucleophilic attack.
  • Enzymatic Methods : Employing enzymes such as lipases for asymmetric synthesis, which can enhance yields and selectivity of the desired enantiomer .

Biological Activity

Aziridines are known for their biological activities, particularly as antitumor and antibacterial agents. The aziridine ring's reactivity allows these compounds to act as powerful alkylating agents.

Antitumor Activity

Research indicates that aziridine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Mitomycin C , a well-known antitumor agent, operates through mechanisms involving aziridine ring opening and subsequent interaction with DNA, leading to cross-linking and inhibition of replication .
  • Imexon , another aziridine derivative, has shown effectiveness against human myeloma cells by disrupting cellular thiols and generating reactive oxygen species (ROS), ultimately triggering apoptosis .

Antibacterial Activity

The antibacterial potential of aziridines has also been explored:

  • Studies have demonstrated that certain aziridine derivatives possess strong antimicrobial activity against Gram-positive bacteria. For instance, specific derivatives showed minimal inhibitory concentrations (MIC) comparable to conventional antibiotics like ampicillin .
  • In vitro tests indicated that some compounds exhibited better activity against methicillin-resistant Staphylococcus aureus (MRSA) strains than standard treatments .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several aziridine-thiourea derivatives against clinical isolates of bacteria. The results showcased strong activity with MIC values ranging from 8–16 µg/mL against various strains, indicating their potential as therapeutic agents .
  • Cytotoxicity Assessment :
    • Research involving the cytotoxic effects of aziridine compounds on cancer cell lines revealed that certain derivatives could induce apoptosis through oxidative stress mechanisms. This was evidenced by increased levels of ROS and activation of caspases in treated cells .

Summary Table of Biological Activities

Activity TypeCompound ExampleMechanismReference
AntitumorMitomycin CDNA cross-linking
AntitumorImexonROS generation, apoptosis
AntibacterialAziridine Derivative XInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]aziridine, and what are typical yields?

  • Methodological Answer : Synthesis often involves imine formation followed by sulfonylation. For example, N-sulfonylaziridines can be synthesized via cyclization of β-amino alcohols using sulfonyl chlorides under basic conditions. Yields vary with substituents: electron-deficient sulfonyl groups (e.g., tosyl) yield 52–80% depending on reaction optimization (e.g., solvent, temperature) . Key steps include purification via recrystallization or column chromatography to isolate stereoisomers.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Aromatic protons (δ 7.1–8.5 ppm) and methyl groups (δ 2.26 ppm) confirm substitution patterns .
  • IR Spectroscopy : S=O stretches (1332 cm⁻¹ and 1160 cm⁻¹) validate sulfonyl group presence .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, Hirshfeld surface analysis in related compounds reveals C–H⋯π interactions (6.8% contribution) and van der Waals forces .

Advanced Research Questions

Q. How do electron-withdrawing N-sulfonyl groups influence aziridine reactivity in cycloaddition reactions?

  • Methodological Answer : N-Tosyl groups enhance aziridine ring strain and electrophilicity, accelerating (3 + 2) cycloadditions with heteroatom-containing compounds. Evidence from Table 2 in shows electron-deficient sulfonyl groups (e.g., tosyl) reduce reaction times (2–4 hours) and improve yields (>90%) compared to electron-rich or unprotected aziridines (e.g., N-acyl derivatives show no reactivity). Computational studies (e.g., DFT) can further rationalize electronic effects.

Q. What role does stereochemistry play in synthesizing 2-cyclohexyl derivatives, and how can enantiomeric purity be achieved?

  • Methodological Answer : Stereocontrol is critical for applications in asymmetric catalysis. Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective lithiation (e.g., using diiodomethyllithium) can induce stereochemistry at the aziridine C2 position. For example, describes cis-selective synthesis via imine adducts, while highlights stereospecific configurations (e.g., (2S)-isomers) resolved via chiral HPLC or X-ray diffraction .

Q. How can Hirshfeld surface analysis and computational modeling elucidate intermolecular interactions in crystalline forms?

  • Methodological Answer : Hirshfeld analysis (e.g., ) quantifies intermolecular contacts:

  • C–H⋯π interactions : Contribute 6.8% to crystal packing.
  • Van der Waals forces : Dominate (75–80%) in stabilizing the lattice.
    Tools like CrystalExplorer or Mercury visualize these interactions, guiding co-crystal design for improved solubility or stability .

Q. Are there contradictory reports on optimal reaction conditions for N-sulfonylaziridine synthesis, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from substituent electronic effects. For instance, electron-deficient sulfonyl groups (tosyl) shorten reaction times but may require lower temperatures to avoid side reactions. Systematic optimization (e.g., Design of Experiments, DoE) is recommended, varying solvents (DCM vs. THF), bases (NaOH vs. K₂CO₃), and stoichiometry .

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